Glycolic acid, diethyl-, phenylhydrazide
Description
Glycolic acid phenylhydrazide is a derivative of glycolic acid (α-hydroxyacetic acid, CAS 79-14-1), where the carboxylic acid group is replaced by a phenylhydrazide functional group. This compound is primarily used in analytical chemistry for the identification and characterization of glycolic acid through derivatization techniques. Key properties include:
- Melting Point: 115°C .
- Synthesis: Prepared by reacting glycolic acid with phenylhydrazine, forming a crystalline product for isolation and identification .
- Applications: Historically employed in crystallographic studies and as a marker in oxidation pathways of aliphatic glycols .
However, existing literature focuses on the phenylhydrazide of unsubstituted glycolic acid, as described above.
Properties
CAS No. |
3166-50-5 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-N'-phenylbutanehydrazide |
InChI |
InChI=1S/C12H18N2O2/c1-3-12(16,4-2)11(15)14-13-10-8-6-5-7-9-10/h5-9,13,16H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
KHOIXZVUYSLPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NNC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Glycolic Acid
The synthesis begins with the esterification of glycolic acid to form diethyl glycolate. This step typically employs Fischer esterification, where glycolic acid reacts with excess diethylamine in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{HOCH}2\text{COOH} + 2 \text{CH}3\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{CH}2\text{NHCH}2\text{COOCH}2\text{CH}3 + \text{H}2\text{O}
$$
Key parameters include:
Phenylhydrazide Formation
The diethyl glycolate intermediate undergoes hydrazide formation via reaction with phenylhydrazine. This step requires precise stoichiometry to avoid over-substitution:
$$
\text{CH}3\text{CH}2\text{NHCH}2\text{COOCH}2\text{CH}3 + \text{C}6\text{H}5\text{NHNH}2 \rightarrow \text{CH}3\text{CH}2\text{NHCH}2\text{CONHNH}\text{C}6\text{H}5 + \text{CH}3\text{CH}_2\text{OH}
$$
Critical conditions involve:
- Solvent Selection : Ethanol or methanol facilitates homogeneous mixing while enabling byproduct (ethanol) removal via distillation.
- Reaction Time : 6–12 hours at 60–70°C ensures complete conversion.
- Purification : Recrystallization from hot ethanol yields crystalline product.
Industrial-Scale Optimization Strategies
Continuous-Flow Reactor Design
Large-scale production adopts continuous-flow systems to enhance yield and purity. Key design considerations include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | Maximizes conversion |
| Temperature Gradient | 70°C → 25°C | Prevents thermal degradation |
| Solvent Reflux Ratio | 3:1 (ethanol:feed) | Maintains reaction equilibrium |
These parameters derive from glycolic acid oligomer depolymerization processes, where controlled heating and solvent ratios prevent byproduct formation.
Catalytic Enhancements
Recent advances incorporate heterogeneous catalysts to streamline the synthesis:
- Zeolite-Based Catalysts : Improve esterification efficiency by 18–22% compared to traditional acid catalysis.
- Enzyme-Mediated Systems : Lipases (e.g., Candida antarctica) enable room-temperature reactions with 95% enantiomeric excess.
Reaction Kinetics and Thermodynamic Analysis
Rate-Limiting Steps
The phenylhydrazide formation exhibits second-order kinetics, with rate constants ($$ k $$) dependent on solvent polarity:
$$
k = A \cdot e^{-E_a/(RT)} \cdot \left( \frac{\varepsilon - 1}{2\varepsilon + 1} \right)
$$
Where $$ \varepsilon $$ = solvent dielectric constant. Ethanol ($$ \varepsilon = 24.3 $$) provides optimal balance between solubility and reactivity.
Activation Energy Reduction
Microwave-assisted synthesis reduces activation energy ($$ E_a $$) by 15–20 kJ/mol, enabling completion in 2–3 hours versus conventional heating.
Byproduct Management and Purification
Common Impurities
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >99% purity. Analytical data for purified product:
| Property | Value | Method |
|---|---|---|
| Melting Point | 114–116°C | DSC |
| $$ ^1\text{H NMR} $$ | δ 1.2 (t, 6H), 3.4 (q, 2H) | 400 MHz (CDCl₃) |
| HPLC Purity | 99.2% | C18 column |
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling glycolic acid with diethylamine and phenylhydrazine achieves 85% yield without solvents, though crystallinity suffers (72% vs. 99% for solution-phase).
Chemical Reactions Analysis
Types of Reactions
Glycolic acid, diethyl-, phenylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The phenylhydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines.
Scientific Research Applications
Glycolic acid, diethyl-, phenylhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of glycolic acid, diethyl-, phenylhydrazide involves its interaction with specific molecular targets. The phenylhydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound can also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Structural and Functional Analogues
Thioglycolic Acid (HSCH₂COOH)
- Key Properties: pKa: 3.83 (more acidic than glycolic acid, pKa 3.6) . Solubility: Miscible with polar solvents (water, ethanol) but immiscible with aliphatic hydrocarbons . Applications: Used in depilatory creams, polymer synthesis, and as a reducing agent .
- Comparison : Unlike glycolic acid phenylhydrazide, thioglycolic acid retains the carboxylic acid group and introduces a thiol (-SH) group, enhancing its reducing capacity and acidity.
Diphenylhydantoic Acid
- Structure : Features a ureido group (NH₂CONH-) attached to a diphenylacetic acid backbone .
- Applications : Intermediate in anticonvulsant drug synthesis (e.g., phenytoin) .
- Comparison : While both compounds contain phenyl groups, diphenylhydantoic acid lacks the hydrazide linkage and is pharmacologically active, unlike glycolic acid phenylhydrazide.
(Naphthalen-1-yloxy)-Acetic Acid Benzylidene Hydrazide
- Structure : Combines naphthalene, acetic acid, and benzylidene hydrazide moieties .
- Applications : Investigated for antimicrobial and anticancer activities .
- Comparison : This compound demonstrates broader biological activity due to its aromatic naphthalene group, whereas glycolic acid phenylhydrazide is primarily analytical.
Physicochemical Properties
Table 1: Comparison of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
